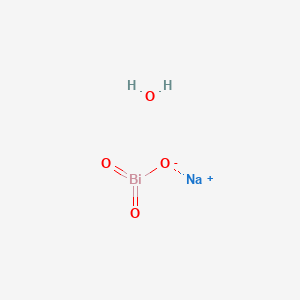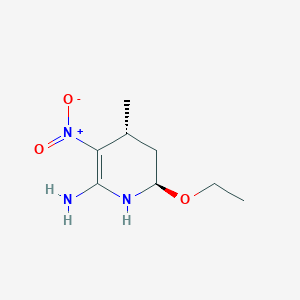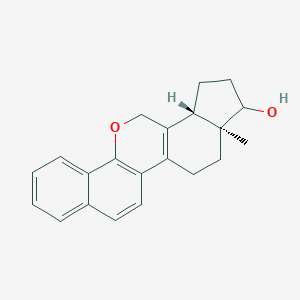
Botbo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botbo is a novel synthesis method that has gained popularity in the scientific research community due to its efficiency and accuracy. This method is used to synthesize complex organic molecules that are difficult to obtain through traditional methods. Botbo has proved to be a game-changer in the field of organic synthesis, providing researchers with a reliable and cost-effective method to obtain complex molecules.
Mécanisme D'action
The mechanism of action of Botbo involves the generation of a reactive intermediate that undergoes a series of reactions to yield the desired product. The mild reducing agent reduces the starting material to generate the reactive intermediate, which then undergoes a series of reactions to yield the final product. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Effets Biochimiques Et Physiologiques
Botbo has been used to synthesize various molecules that have shown promising biochemical and physiological effects. For instance, Botbo has been used to synthesize natural products that exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
Botbo has several advantages over traditional synthesis methods. The method is highly efficient, requires fewer steps, and is cost-effective. Moreover, the reaction conditions are mild, and the reaction time is short, making it a highly efficient method. However, the method has some limitations as well. The method is not suitable for the synthesis of all types of molecules, and the reagents used in the reaction may not be compatible with all functional groups.
Orientations Futures
Botbo has opened up new avenues for scientific research, and there is a lot of potential for future development. Some of the future directions for Botbo include the development of new reagents that can be used in the reaction, the optimization of reaction conditions, and the synthesis of more complex molecules. Moreover, the application of Botbo in drug discovery and development is an area that requires further exploration.
Conclusion:
Botbo is a revolutionary synthesis method that has found its application in various fields of scientific research. The method is highly efficient, cost-effective, and reliable, making it a game-changer in the field of organic synthesis. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development, and there is a lot of potential for future development in this area.
Méthodes De Synthèse
Botbo is a one-pot synthesis method that involves the use of a reagent that can be easily prepared from commercially available materials. This method utilizes a mild reducing agent and a base to generate a reactive intermediate that undergoes a series of reactions to yield the desired product. The reaction conditions are mild, and the reaction time is short, making it a highly efficient method.
Applications De Recherche Scientifique
Botbo has found its application in various fields of scientific research, including medicinal chemistry, material science, and natural product synthesis. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development. This method has also been used to synthesize natural products that are difficult to obtain in large quantities from natural sources.
Propriétés
Numéro CAS |
131077-42-4 |
|---|---|
Nom du produit |
Botbo |
Formule moléculaire |
C21H22O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(5S,9S)-5-methyl-12-oxapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),14,16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C21H22O2/c1-21-11-10-15-16-7-6-13-4-2-3-5-14(13)20(16)23-12-17(15)18(21)8-9-19(21)22/h2-7,18-19,22H,8-12H2,1H3/t18-,19?,21-/m0/s1 |
Clé InChI |
UCCZYWCDXDHOKZ-GCSLORGYSA-N |
SMILES isomérique |
C[C@]12CCC3=C([C@@H]1CCC2O)COC4=C3C=CC5=CC=CC=C54 |
SMILES |
CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |
SMILES canonique |
CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |
Synonymes |
enz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17 beta-ol benz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17-ol BOTBO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



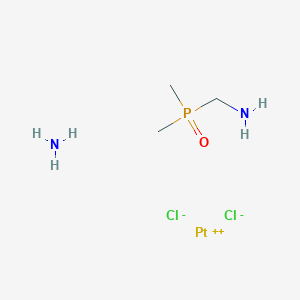
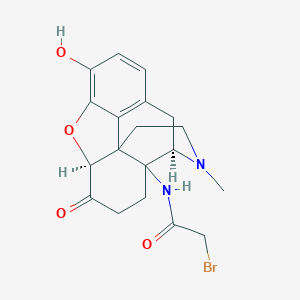
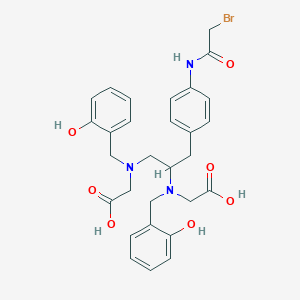

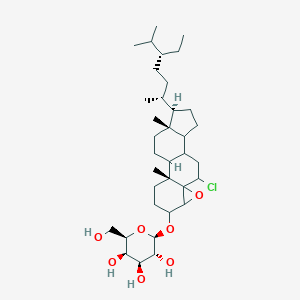
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)
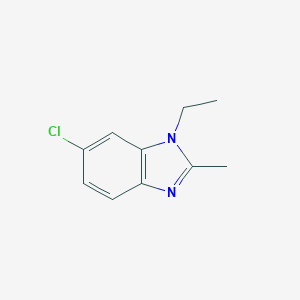
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
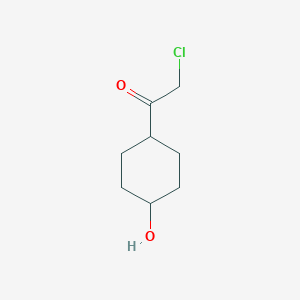
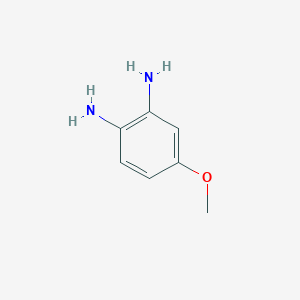
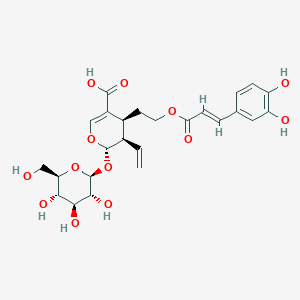
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
